molecular formula C5H4F3NO4 B2948807 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2225144-66-9

2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2948807
CAS No.: 2225144-66-9
M. Wt: 199.085
InChI Key: NXEJLGSOLHZTHT-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H4F3NO4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by nitration and carboxylation reactions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent nitration and carboxylation steps yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxamide
  • 2-Nitro-3-(trifluoromethyl)cyclopropane-1-methanol
  • 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylate

Uniqueness

2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the combination of its nitro, trifluoromethyl, and cyclopropane moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO4/c6-5(7,8)2-1(4(10)11)3(2)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJLGSOLHZTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1[N+](=O)[O-])C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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